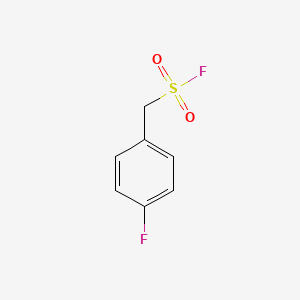

(4-Fluorophenyl)methanesulfonyl fluoride

Description

(4-Fluorophenyl)methanesulfonyl fluoride (CAS: 1889921-78-1) is a fluorinated sulfonyl fluoride derivative with the molecular formula C₇H₆F₂O₂S and a molar mass of 192.18 g/mol. It features a fluorophenyl group attached to a methanesulfonyl fluoride moiety. Key physical properties include a predicted density of 1.408 g/cm³ and a boiling point of 291.8°C . This compound is structurally characterized by the electron-withdrawing fluorine atom on the phenyl ring, which influences its reactivity and interactions in chemical or biological systems.

Properties

IUPAC Name |

(4-fluorophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTPDKQJMRNUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Decarboxylative Fluorosulfonylation

One effective method reported involves the reductive decarboxylative fluorosulfonylation of precursor substrates to yield this compound as a white solid with a melting point of 94-95 °C and a yield of 66% (49.9 mg scale). The general procedure includes:

- Stirring the reaction mixture at 80 °C for 9 hours in a sealed vessel.

- After cooling, addition of N-fluorobenzenesulfonimide (NFSI, 1.5 equivalents) at room temperature for 4 hours.

- Workup involves filtration, extraction with dichloromethane (DCM), washing with brine, drying over sodium sulfate, and concentration.

- Purification is achieved via silica gel flash column chromatography.

This method is notable for its moderate yield and relatively mild conditions, making it suitable for laboratory-scale synthesis.

Lewis Acid-Catalyzed Sulfur Fluoride Exchange (SuFEx)

Recent advancements have introduced Lewis acid catalysis to activate sulfonyl fluorides toward nucleophilic substitution, enhancing efficiency and selectivity. A key development is the use of calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2) as a catalyst in the presence of silyl-protected amines to form sulfonamides from sulfonyl fluorides, including this compound derivatives.

Key aspects of this method include:

- Use of 10 mol % Ca(NTf2)2 and 50 mol % 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in 1,4-dioxane solvent at 50 °C.

- Employment of silyl amines (e.g., N-trimethylsilyl derivatives) which act as nucleophiles and fluoride scavengers, improving reaction efficiency.

- The reaction proceeds via sulfur fluoride exchange to form S–N bonds, generating sulfonamides in yields ranging from 35% to 99%, depending on substrates and conditions.

- Other metal Lewis acids were also found effective catalysts, broadening the scope of the method.

This catalytic approach is advantageous due to:

- Lower catalyst loadings compared to stoichiometric methods.

- Improved yields when using silyl amines versus free amines.

- Operational simplicity and mild reaction conditions.

Comparative Yields Using Silylated vs. Free Amines

A comparative study demonstrated that using silyl-protected amines significantly improves yields of sulfonamide products from sulfonyl fluorides. For example, with benzenesulfonyl fluoride as a model substrate:

| Entry | Amine Type | DABCO (mol %) | Yield (%) |

|---|---|---|---|

| 1 | Silylated | 25 | 93 |

| 2 | Silylated | 50 | >99 |

| 3 | Silylated | 150 | >99 |

| 4 | Free | 25 | 72 |

| 5 | Free | 50 | 75 |

| 6 | Free | 150 | 81 |

This data confirms the superior efficiency of silyl amines in SuFEx reactions catalyzed by Ca(NTf2)2.

Reaction Conditions and Purification

- Solvents: Commonly used solvents include dichloromethane (DCM) for extraction and 1,4-dioxane or acetonitrile (MeCN) for reaction media.

- Temperature: Reactions are typically conducted between room temperature and 80 °C.

- Workup: Standard aqueous workup with brine washing and drying over sodium sulfate.

- Purification: Silica gel flash column chromatography is the preferred method, affording pure white solids.

Notes on Stability and Characterization

- This compound is obtained as a white solid with moderate melting point (~94-95 °C).

- Due to volatility or instability of some sulfonyl fluorides, derivatization with nucleophiles such as 1-naphthol is sometimes performed to facilitate characterization.

- Yields are typically measured by ^19F NMR spectroscopy prior to isolation to assess reaction completeness.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive Decarboxylative Fluorosulfonylation | NFSI (1.5 equiv), 80 °C, 9 h, silica gel chromatography | 66 | Moderate yield, mild conditions |

| Lewis Acid-Catalyzed SuFEx with Silyl Amines | Ca(NTf2)2 (10 mol %), DABCO (50 mol %), 50 °C, 1,4-dioxane | 35–99 | Catalytic, high efficiency with silyl amines |

| Lewis Acid-Catalyzed SuFEx with Free Amines | Same as above but free amines instead of silyl amines | 72–81 | Lower yields compared to silyl amines |

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include amines, alcohols, and thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed:

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

Oxidation and Reduction: Products vary based on the specific reaction but may include sulfonic acids or reduced sulfur compounds.

Scientific Research Applications

(4-Fluorophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Chemical Biology: The compound is employed in the study of enzyme inhibition and protein labeling.

Medicinal Chemistry: It serves as a precursor for the development of pharmaceuticals, particularly those targeting enzymes.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methanesulfonyl fluoride primarily involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in enzyme inhibition, where the compound forms a covalent bond with the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Key Differences :

- Reactivity: The 4-fluorophenyl derivative exhibits higher electrophilicity compared to the 4-aminophenyl analog due to the electron-withdrawing fluorine atom. This makes it more reactive in sulfonylation reactions .

- Biological Activity: (4-Aminophenyl)methanesulfonyl fluoride may interact with biological targets (e.g., enzymes) via hydrogen bonding from the amino group, whereas the fluorophenyl variant relies on hydrophobic and electronic effects .

Methanesulfonyl Fluoride (MSF)

Table 2: Functional Comparison

Key Insights :

- MSF is a well-studied cholinesterase inhibitor, whereas the fluorophenyl derivative’s biological activity remains underexplored but is inferred to share similar reactivity due to the sulfonyl fluoride group .

- MSF’s environmental footprint is significant, particularly in ozone layer depletion, suggesting that fluorophenyl derivatives used in industrial processes may require similar hazard assessments .

Organofluorophosphorus Esters (e.g., Sarin, DFP)

Table 3: Reactivity and Toxicity

Key Insights :

- Reactivity: Organofluorophosphorus esters phosphorylate acetylcholinesterase (AChE), leading to rapid toxicity. Sulfonyl fluorides like this compound sulfonylate AChE but may exhibit slower kinetics due to steric hindrance from the aryl group .

- Toxicity: Sarin and DFP are orders of magnitude more toxic than MSF, highlighting the critical role of phosphorus in acute neurotoxicity. The fluorophenyl derivative’s toxicity profile is likely intermediate between MSF and organofluorophosphorus esters .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (4-fluorophenyl)methanesulfonyl fluoride, and how do they influence its reactivity in synthetic applications?

- Answer : The compound has a molecular formula of C₇H₆F₂O₂S , molar mass of 192.18 g/mol , and a predicted density of 1.408 g/cm³ . Its boiling point is estimated at 291.8°C , suggesting thermal stability under standard reaction conditions. The fluorine substituent enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., sulfonylation of amines or alcohols). Researchers should prioritize anhydrous conditions to avoid hydrolysis of the sulfonyl fluoride group .

| Property | Value | Relevance in Synthesis |

|---|---|---|

| Molecular Weight | 192.18 g/mol | Determines stoichiometric ratios |

| Density | 1.408 g/cm³ | Solvent compatibility |

| Boiling Point | 291.8°C | Reaction temperature limits |

Q. What methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

- Answer : Synthesis typically involves fluorination of the corresponding sulfonyl chloride precursor (e.g., (4-fluorophenyl)methanesulfonyl chloride) using fluoride sources like KF or tetrabutylammonium fluoride. Key steps include:

Precursor preparation : Sulfonation of 4-fluorotoluene followed by chlorination.

Fluoridation : Halogen exchange under inert atmosphere (argon/nitrogen) at 60–80°C.

Yield optimization requires precise stoichiometry (1:1.2 molar ratio of chloride to fluoride) and catalytic phase-transfer agents (e.g., 18-crown-6) to enhance reactivity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Answer : The compound is highly toxic and moisture-sensitive. Key protocols include:

- Storage : In amber glass bottles under inert gas (argon) at 0–6°C to prevent hydrolysis.

- Handling : Use fume hoods, nitrile gloves, and PPE. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. What mechanistic insights exist regarding the interaction of this compound with biological targets, such as enzymes?

- Answer : Sulfonyl fluorides are known to covalently bind to serine residues in enzyme active sites, acting as irreversible inhibitors. For example, methanesulfonyl fluoride analogs inhibit acetylcholinesterase by mimicking the tetrahedral transition state of acetylcholine hydrolysis. The 4-fluorophenyl group may enhance binding affinity through hydrophobic interactions with aromatic pockets in target proteins .

| Enzyme Class | Inhibition Mechanism | Experimental Validation Methods |

|---|---|---|

| Serine Hydrolases | Covalent modification of active site | Kinetic assays, X-ray crystallography |

| Proteases | Competitive inhibition | Fluorogenic substrate assays |

Q. How does the structure of this compound compare to related sulfonyl fluorides in terms of biological activity and synthetic utility?

- Answer : Structural variations significantly impact reactivity and applications:

| Compound | Key Structural Feature | Unique Application |

|---|---|---|

| Methanesulfonyl fluoride | Simple methyl group | Acetylcholinesterase inhibition |

| [3-(4-FP)-oxazolyl]sulfonyl fluoride | Oxazole ring + fluorophenyl | Anticancer agent development |

| Biphenyl sulfonyl fluoride | Biphenyl backbone | Polymer crosslinking |

The 4-fluorophenyl group in the target compound enhances electrophilicity and steric hindrance, making it suitable for selective protein labeling in chemical biology .

Q. What analytical techniques are critical for characterizing this compound and its reaction byproducts?

- Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 ppm for aromatic F; δ ≈ -60 ppm for SO₂F) confirms purity.

- Mass Spectrometry : High-resolution ESI-MS identifies degradation products (e.g., hydrolysis to sulfonic acid).

- HPLC : Reverse-phase C18 columns quantify residual chloride precursors (retention time ~8–10 min) .

Data Contradictions and Resolution

- Contradiction : reports a predicted boiling point of 291.8°C , but experimental data is lacking.

- Resolution : Validate via differential scanning calorimetry (DSC) or dynamic vapor pressure measurements.

- Contradiction : Biological activity data for the exact compound is sparse, with inferences drawn from analogs (e.g., oxazole derivatives in ).

- Resolution : Conduct targeted enzyme inhibition assays (e.g., chymotrypsin or trypsin) to establish baseline activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.